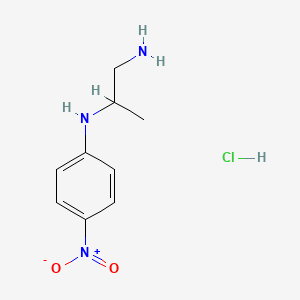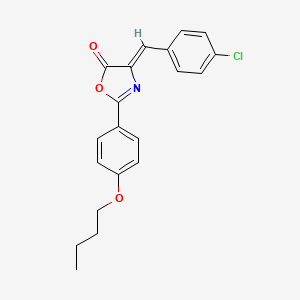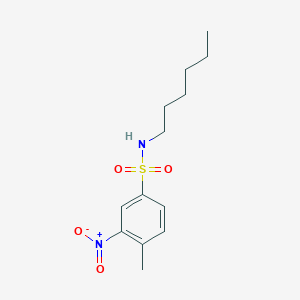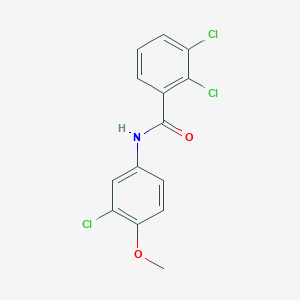
1-(1,3-benzodioxol-5-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-benzodioxol-5-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BDP, is a chemical compound that has been widely studied for its potential applications in scientific research. BDP is a heterocyclic compound that contains a pyrimidine ring fused to a benzodioxole ring. The compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The mechanism of action of 1-(1,3-benzodioxol-5-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. 1-(1,3-benzodioxol-5-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation. 1-(1,3-benzodioxol-5-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune responses.
Biochemical and Physiological Effects
1-(1,3-benzodioxol-5-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in inflammation and immune responses. 1-(1,3-benzodioxol-5-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. In addition, 1-(1,3-benzodioxol-5-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to modulate the immune system by regulating the activity of immune cells, such as T cells and macrophages.
実験室実験の利点と制限
One advantage of using 1-(1,3-benzodioxol-5-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione in laboratory experiments is its relatively low toxicity compared to other compounds with similar biological activities. 1-(1,3-benzodioxol-5-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have a low toxicity profile in animal studies, making it a safer alternative to other compounds that may have adverse effects on animal models. However, one limitation of using 1-(1,3-benzodioxol-5-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione in laboratory experiments is its relatively low solubility in water, which may limit its effectiveness in certain experimental settings.
将来の方向性
There are several potential future directions for research on 1-(1,3-benzodioxol-5-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is the development of 1-(1,3-benzodioxol-5-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione-based drugs for the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another potential area of research is the use of 1-(1,3-benzodioxol-5-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione as a tool for studying the role of inflammation in cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-(1,3-benzodioxol-5-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione and how it modulates the immune system and other biological processes.
合成法
The synthesis of 1-(1,3-benzodioxol-5-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 2,4,6-trioxo-1,3-dihydropyrimidine with 1,3-benzodioxole in the presence of a suitable catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of 1-(1,3-benzodioxol-5-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione as the final product. The synthesis of 1-(1,3-benzodioxol-5-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been optimized to yield high purity and high yields of the compound.
科学的研究の応用
1-(1,3-benzodioxol-5-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in scientific research. The compound has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. 1-(1,3-benzodioxol-5-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to modulate the immune system, making it a potential candidate for the treatment of autoimmune diseases.
特性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O5/c14-9-4-10(15)13(11(16)12-9)6-1-2-7-8(3-6)18-5-17-7/h1-3H,4-5H2,(H,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBXJYZBGRVZKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N(C1=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-benzodioxol-5-yl)pyrimidine-2,4,6(1H,3H,5H)-trione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-dimethoxy-2-[2-(2-nitrophenoxy)ethoxy]benzene](/img/structure/B4972602.png)

![2-({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-iodophenyl)acetamide](/img/structure/B4972617.png)
![N-ethyl-4-{5-[(4-phenylbutanoyl)amino]-1H-pyrazol-1-yl}-1-piperidinecarboxamide](/img/structure/B4972620.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-furamide](/img/structure/B4972644.png)

![N-[1-methyl-2-(2-pyridinyl)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4972656.png)
![2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-1-(2-furyl)ethanol hydrochloride](/img/structure/B4972664.png)
![4-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4972682.png)

![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B4972698.png)
![methyl 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B4972704.png)

